molecular formula C6H14O2 B1617544 3,4-Hexanediol CAS No. 922-17-8

3,4-Hexanediol

Cat. No.: B1617544
CAS No.: 922-17-8
M. Wt: 118.17 g/mol
InChI Key: POFSNPPXJUQANW-UHFFFAOYSA-N
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Description

3,4-Hexanediol is an organic compound with the molecular formula C6H14O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms

Mechanism of Action

Target of Action

3,4-Hexanediol, also known as Hexane-3,4-diol, is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond .

Mode of Action

The compound interacts with its targets through a process known as vicinal syn dihydroxylation . This process involves the addition of two hydroxyl groups to adjacent carbon atoms in an alkene . The reaction is stereospecific, resulting in the formation of a cyclic osmate ester intermediate .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of alkenes to form glycols . This process is facilitated by the action of this compound, which acts as an oxidizing agent . The downstream effects include the formation of complex molecules such as cyclic GMP-AMP .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have good bioavailability .

Result of Action

The result of the action of this compound is the formation of vicinal diols . These are compounds with two -OH groups on adjacent carbons . Depending on the stereochemistry of the starting alkene, the product can be a meso compound or a racemic mixture .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the oxidation process . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,4-Hexanediol are not fully understood due to the limited available research. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo oxidation reactions to form other compounds

Cellular Effects

Research on similar compounds, such as 1,6-Hexanediol, suggests that these types of compounds can influence various cellular processes . For example, 1,6-Hexanediol has been shown to disrupt biomolecular condensates, which are involved in multiple cellular processes, such as transcriptional control

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that diols can undergo various chemical reactions. For instance, they can participate in dihydroxylation reactions, where an alkene is converted to a diol . In these reactions, the diol can act as a nucleophile, reacting with electrophilic species

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 118.174 Da , which could influence its stability and degradation over time

Metabolic Pathways

It is known that the compound can be synthesized from 3-hexyne through a multi-step pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Hexanediol can be synthesized through multiple-step pathways. One common method involves the reduction of 3-hexyne to cis or trans-3-hexene, followed by hydroxylation. For instance, permanganate or osmium tetroxide hydroxylation of cis-3-hexene can form the desired meso isomer . Alternatively, trans-3-hexene can be epoxidized with a peracid, followed by ring opening with acidic or basic hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of catalytic amounts of osmium tetroxide and regeneration by N-methylmorpholine-N-oxide can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Hexanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Hexanediol
  • 1,2-Hexanediol
  • 2,3-Pentanediol
  • 2,3-Heptanediol

Uniqueness

3,4-Hexanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity compared to other diols. This makes it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

hexane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFSNPPXJUQANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919310
Record name Hexane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-17-8
Record name 3,4-Hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane-3,4-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-3,4-diol
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Record name Hexane-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-Hexanediol?

A1: this compound has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, infrared spectroscopic data is available for this compound and its corresponding cyclic sulfites. [] This data helps in analyzing the conformation of the molecule and understanding its behavior in different chemical environments.

Q3: What are some methods for synthesizing this compound?

A3: Several approaches exist for synthesizing this compound:

  • From D-Mannitol: This method involves a series of protection and deprotection steps of the hydroxyl groups in D-Mannitol to obtain the desired this compound. []
  • From Trans-3-Hexene: Sharpless asymmetric dihydroxylation of trans-3-hexene can yield this compound. This method offers potential for controlling the enantiomeric excess of the product. []
  • Via Butanediol Dehydrogenase: Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) can enantioselectively reduce specific diketones to produce various diols, including (3R,4R)-3,4-hexanediol. []

Q4: Are there any specific challenges associated with the synthesis of this compound?

A4: Yes, achieving high stereoselectivity in the synthesis of this compound can be challenging. For instance, using the Sharpless asymmetric dihydroxylation method with trans-3-hexene initially resulted in a lower enantiomeric excess (20%), which required further optimization to achieve a more desirable 65%. []

Q5: What are the potential applications of this compound?

A5: this compound, particularly its enantiopure forms, serves as a valuable chiral building block in organic synthesis. For example, it is a key starting material for the preparation of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. []

Q6: Can this compound be used to synthesize other valuable compounds?

A6: Yes, this compound serves as a precursor in the synthesis of various organic compounds. For instance, the (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol isomer, also known as (S)-DIPED, is utilized in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. [] Another example is its use in preparing the chiral auxiliary (S)-DIPED, widely used in asymmetric synthesis. []

Q7: Are there any industrial applications for this compound derivatives?

A7: Yes, derivatives of this compound, like 3,3-Bis(p-hydroxyphenyl)-4-hexanone, are key intermediates in synthesizing diethylstilbestrol, a synthetic estrogen compound. [] This highlights the importance of this compound as a starting point for synthesizing compounds with potential pharmaceutical applications.

Q8: Does this compound play a role in food science?

A8: While not directly mentioned, one study identified this compound as a potential freshness marker for red seabream during storage. [] Its presence and decreasing concentration could provide insights into the freshness of the fish.

Q9: Are there any notable derivatives or analogs of this compound?

A9: Yes, several derivatives of this compound are mentioned in the context of different research areas:

  • Cyclic Sulfate Esters: Cyclic sulfate esters of 1,2-diols, including those derived from this compound, are proposed as potentially valuable compounds in organic synthesis. []
  • 3,4-Diethyl-3,4-hexanediol: This derivative has reported vapor pressure data, which is essential for understanding its physical properties. [, ]
  • 2,2,5,5-Tetramethyl-3,4-hexanediol: This enantiopure compound has been used in developing catalytic enantioselective oxidation of sulfides to sulfoxides. [, ]

Q10: What are the advantages of using a chemoenzymatic approach for synthesizing this compound?

A12: The chemoenzymatic approach allows for the synthesis to occur entirely in an organic solvent, eliminating the need for solvent changes and complex processing steps. [] This simplifies the process and can enhance overall efficiency.

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